molecular formula C37H30N3NaO4S B576393 Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate CAS No. 1324-80-7

Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate

Cat. No. B576393
CAS RN: 1324-80-7
M. Wt: 635.714
InChI Key: BPCZPTGXEYXQRS-UHFFFAOYSA-M
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Description

“Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate” is a chemical compound with the CAS RN®: 1324-80-7 . It is also known as Alkali Blue 6B . This compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C37H30N3NaO4S . The IUPAC name is sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate .

Scientific Research Applications

Cooperative Ligand Binding to Proteins

  • Research by Murakami and Tsurufuji (1998) investigated the binding of similar sodium benzenesulfonate derivatives to hen egg white lysozyme. This study highlighted the cooperative binding stages and the maximum binding numbers, crucial for understanding protein-ligand interactions.

Spectroscopic Study of Azo Dyes

  • The work by Suzuki et al. (1996) involved the study of azo dyes, similar to Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate, and their complexes with cyclomalto-oligosaccharides. This research provides insights into complex formation constants and the behavior of these dyes under varying conditions.

Development of Palladium(II) Complexes

  • A study conducted by Akiri and Ojwach (2021) explored the use of sodium benzenesulfonate ligands for the development of water-soluble palladium(II) complexes. These complexes were effective catalysts in certain chemical reactions, showcasing the compound's potential in catalysis.

Electrocoagulation Using Solar Energy

  • In environmental science, Pirkarami et al. (2013) explored the removal of dyes, including sodium benzenesulfonate derivatives, from industrial effluents through electrocoagulation powered by solar cells. This research underscores the compound's relevance in environmental remediation.

Photocatalytic Decolorization

  • Khanmohammadi and Rezaeian (2015) conducted studies on the photocatalytic decolorization of water-soluble azo-azomethine dyes, related to this compound, under solar light. This highlights its potential application in wastewater treatment and environmental cleaning.

High-Pressure Studies in Inclusion Phenomena

  • Research by Abou-Hamdan et al. (2000) presented high-pressure studies on the inclusion mechanisms of α-cyclodextrins with diphenyl azo dyes, which are structurally related to this compound. This study provides insights into the thermodynamics and kinetics of host-guest interactions in molecular chemistry.

Mechanism of Action

Target of Action

Acid Blue 119, also known as Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate, is primarily used as a dye in various industries such as textiles, printing, and arts and crafts . Its primary targets are the fibers of textiles, surfaces of printed materials, and various surfaces used in arts and crafts .

Mode of Action

The mode of action of Acid Blue 119 involves the interaction between the dye molecules and the fibers of the textile, resulting in the desired coloration . In printing, the mechanism of action involves the absorption of light by the dye molecules, which then emit specific wavelengths of light, resulting in the perception of color . In arts and crafts, the dye is applied onto different surfaces, such as paper, fabric, or wood, to achieve the desired aesthetic effect .

Pharmacokinetics

It is soluble in water, which can influence its distribution and interaction with its targets .

Result of Action

The primary result of Acid Blue 119’s action is the imparting of a blue color to various materials. In textiles, this results in colored fabrics. In printing, it provides vibrant and long-lasting colors to printed materials. In arts and crafts, it adds color and visual interest to artworks and crafts .

Action Environment

The action of Acid Blue 119 can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the dye’s solubility in water can be affected by temperature and pH. Additionally, the presence of other chemicals can potentially interact with the dye and affect its coloration properties. It is always recommended to store Acid Blue 119 in a cool and dry place .

Biochemical Analysis

Biochemical Properties

Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels . The interactions between this compound and biomolecules are crucial for understanding its role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses and functions . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These effects on cellular processes are essential for understanding the compound’s role in cell biology.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering the enzyme’s conformation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its activity and effects on cellular function . Long-term studies in vitro or in vivo have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades. Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound may act as a substrate or inhibitor in specific metabolic reactions, leading to changes in the production or consumption of metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in cellular processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and its effects on cellular function.

properties

IUPAC Name

sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31N3O4S.Na/c41-37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30,28-17-23-33(24-18-28)39-31-11-5-2-6-12-31)29-19-25-34(26-20-29)40-35-13-7-8-14-36(35)45(42,43)44;/h1-26,38-41H,(H,42,43,44);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCZPTGXEYXQRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855864
Record name Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1324-80-7
Record name Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acid blue 119, carbinol base sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Acid Blue 119 interact with chito-oligosaccharides, and what are the analytical implications of this interaction?

A1: The interaction between Acid Blue 119 and chito-oligosaccharides is primarily driven by electrostatic forces. Acid Blue 119, being an anionic dye, is attracted to the positively charged amino groups present in chito-oligosaccharides. This interaction leads to a phenomenon called Resonance Rayleigh Scattering (RRS) enhancement. []

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